molecular formula C12H7FN4O3 B13641759 3-(2-Fluoro-5-methyl-4-nitrophenoxy)pyrazine-2-carbonitrile

3-(2-Fluoro-5-methyl-4-nitrophenoxy)pyrazine-2-carbonitrile

Cat. No.: B13641759
M. Wt: 274.21 g/mol
InChI Key: FQLLZUYKRUQZGE-UHFFFAOYSA-N
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Description

3-(2-Fluoro-5-methyl-4-nitrophenoxy)pyrazine-2-carbonitrile is an organic compound with the molecular formula C12H7FN4O3 This compound is characterized by the presence of a pyrazine ring substituted with a fluorine atom, a methyl group, a nitro group, and a phenoxy group

Preparation Methods

The synthesis of 3-(2-Fluoro-5-methyl-4-nitrophenoxy)pyrazine-2-carbonitrile typically involves multiple steps, including nucleophilic substitution and coupling reactions. One common method involves the reaction of 2-fluoro-5-methyl-4-nitrophenol with pyrazine-2-carbonitrile under specific conditions to form the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as the use of specific catalysts and solvents.

Chemical Reactions Analysis

3-(2-Fluoro-5-methyl-4-nitrophenoxy)pyrazine-2-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or nitro positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles like amines or thiols.

Scientific Research Applications

3-(2-Fluoro-5-methyl-4-nitrophenoxy)pyrazine-2-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It may be used in the study of enzyme interactions and inhibition.

    Industry: Used in the development of materials with specific properties, such as polymers or coatings

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-5-methyl-4-nitrophenoxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. The presence of the nitro and fluorine groups can influence its reactivity and binding affinity to enzymes or receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological effects .

Comparison with Similar Compounds

3-(2-Fluoro-5-methyl-4-nitrophenoxy)pyrazine-2-carbonitrile can be compared with other similar compounds, such as:

    3-(2-Fluoro-4-nitrophenoxy)pyrazine-2-carbonitrile: Lacks the methyl group, which may affect its reactivity and applications.

    3-(2-Fluoro-5-methylphenoxy)pyrazine-2-carbonitrile: Lacks the nitro group, which can influence its chemical properties and biological activity.

    3-(2-Fluoro-5-methyl-4-nitrophenoxy)pyridine-2-carbonitrile: Contains a pyridine ring instead of a pyrazine ring, which can alter its chemical behavior and applications.

Properties

Molecular Formula

C12H7FN4O3

Molecular Weight

274.21 g/mol

IUPAC Name

3-(2-fluoro-5-methyl-4-nitrophenoxy)pyrazine-2-carbonitrile

InChI

InChI=1S/C12H7FN4O3/c1-7-4-11(8(13)5-10(7)17(18)19)20-12-9(6-14)15-2-3-16-12/h2-5H,1H3

InChI Key

FQLLZUYKRUQZGE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])F)OC2=NC=CN=C2C#N

Origin of Product

United States

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